2-(Pyridin-3-yl)quinazolin-4-amine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-pyridin-3-ylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLDBOSSOMYTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390020 | |
| Record name | 2-(pyridin-3-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273408-90-5 | |
| Record name | 2-(pyridin-3-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Pyridin 3 Yl Quinazolin 4 Amine and Its Analogs
General Synthetic Strategies for Quinazoline (B50416) Derivatives
The quinazoline scaffold is a cornerstone in the synthesis of numerous biologically active compounds. nih.gov The construction and functionalization of this heterocyclic system are well-established fields in organic chemistry, employing a range of classical and modern synthetic techniques.
Cyclization Reactions for Quinazoline Ring Formation
The formation of the quinazoline ring is the foundational step in the synthesis of its derivatives. A common and historical approach is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides. nih.gov This method, while effective, often requires high temperatures and can be time-consuming. nih.gov Modern advancements have introduced milder and more efficient methods.
One-pot multicomponent reactions have gained prominence for their efficiency and atom economy. nih.gov For instance, a three-component reaction of substituted benzaldehydes, o-aminoarylketones, and ammonium (B1175870) acetate, catalyzed by iodine, can produce highly substituted quinazolines in excellent yields. nih.gov This approach benefits from the oxidizing properties and Lewis acidity of iodine. nih.gov
Transition-metal-free approaches are also noteworthy. The reaction of N-phenyl-benzimidamides with polyoxymethylene, a one-carbon source, provides a pathway to quinazoline derivatives under mild conditions. nih.gov Additionally, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in classical methods like the Niementowski reaction. nih.gov
Functionalization of the Quinazoline Core
Once the quinazoline core is assembled, further diversification can be achieved through various functionalization reactions. These reactions are critical for tuning the biological activity and physicochemical properties of the final compounds. chim.it
C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the quinazoline scaffold, avoiding the need for pre-functionalized starting materials. chim.itrsc.org Transition metal catalysis, particularly with rhodium, can achieve selective C-H bond activation, enabling the synthesis of fused 4-anilinoquinazolines. chim.it
Nucleophilic aromatic substitution (SNAr) is another key strategy, especially for introducing substituents at positions that are activated by the ring nitrogens. chim.it The reactivity of quinazoline towards anionic reagents allows for additions across the 3,4-double bond, leading to 4-substituted 3,4-dihydroquinazolines. nih.gov
Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are extensively used to form carbon-carbon and carbon-heteroatom bonds at various positions of the quinazoline ring. chim.itmdpi.com These palladium-catalyzed reactions offer a versatile and reliable means of introducing aryl, alkenyl, and alkynyl groups. mdpi.com
Specific Synthetic Routes to 2-(Pyridin-3-yl)quinazolin-4-amine
The synthesis of the specific compound this compound and its analogs often involves a combination of the general strategies mentioned above, tailored to incorporate the pyridinyl moiety at the 2-position and the amine group at the 4-position.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions are a cornerstone for constructing the C-C bond between the quinazoline core and the pyridine (B92270) ring. mdpi.comresearchgate.net The Suzuki-Miyaura coupling, for example, is a highly effective method for forming Csp2-Csp2 bonds. mdpi.com This reaction typically involves the coupling of a halogenated quinazoline precursor with a pyridine-boronic acid derivative in the presence of a palladium catalyst and a base. mdpi.commdpi.com The choice of ligands, such as BrettPhos and RuPhos, can significantly broaden the scope and efficiency of these C-N and C-C cross-coupling reactions. rsc.org
A general representation of a Suzuki coupling for this purpose is shown below:

The synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates has been achieved using Suzuki cross-coupling, highlighting the robustness of this method for creating complex molecular architectures based on the quinazoline framework. mdpi.com
Amidation and Heterocyclic Coupling Reactions
Amide coupling reactions are crucial for introducing the amine functionality and for building precursors to the quinazoline ring. nih.gov For instance, isonicotinic acid can be coupled to diaminoalkane chains to form bispyridine-based ligands, a process that relies on amide bond formation. nih.gov
A recently developed route for synthesizing 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones involves the annulation of anthranilic esters with N-pyridyl ureas. nih.govnih.govresearchgate.net This method proceeds through the formation of N-aryl-N'-pyridyl ureas followed by cyclocondensation, and notably, does not require a metal catalyst. nih.govnih.govresearchgate.net While this specific example leads to a dione, modifications of this strategy could potentially lead to the desired 4-amino derivative.
A bifurcated multicomponent synthesis approach using an Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed annulation has been reported for the synthesis of polycyclic quinazolinones. acs.org This demonstrates the power of combining multicomponent reactions with subsequent cyclizations to rapidly build molecular complexity. acs.org
Precursor Derivatization and Final Product Formation
The synthesis of this compound often starts with appropriately substituted precursors that are then cyclized and functionalized. A common strategy involves the reaction of 2-aminobenzamides with aldehydes. nih.gov For example, 2-aminobenzamide (B116534) can react with pyridine-3-carboxaldehyde in the presence of a catalyst like p-toluenesulfonic acid to form the quinazolinone, which can then be converted to the 4-amino derivative. mdpi.com
An alternative approach involves starting with a precursor that already contains the pyridine moiety. For instance, the reaction of 2-aminobenzonitrile (B23959) with a pyridine derivative can lead to the formation of the quinazoline ring with the pyridine substituent at the 2-position.
The final amination step at the 4-position is typically achieved by converting a 4-chloroquinazoline (B184009) intermediate. The 4-chloroquinazoline can be synthesized from the corresponding quinazolin-4-one by treatment with a chlorinating agent like phosphoryl chloride. Subsequent reaction with ammonia (B1221849) or an amine source yields the desired 4-aminoquinazoline.
A plausible synthetic sequence is outlined in the table below, summarizing the key transformations:
| Step | Reaction Type | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | Condensation/Cyclization | 2-Aminobenzamide | Pyridine-3-carboxaldehyde, Catalyst (e.g., p-TSA) | 2-(Pyridin-3-yl)quinazolin-4(3H)-one |
| 2 | Chlorination | 2-(Pyridin-3-yl)quinazolin-4(3H)-one | POCl3 | 4-Chloro-2-(pyridin-3-yl)quinazoline |
| 3 | Amination | 4-Chloro-2-(pyridin-3-yl)quinazoline | NH3 or Amine source | This compound |
Biological Activity Profiles of 2 Pyridin 3 Yl Quinazolin 4 Amine
Evaluation of STriatal-Enriched Tyrosine Phosphatase (STEP) Inhibition
Direct Enzymatic Inhibition Assays
While research exists on other quinazoline (B50416) derivatives and their various biological activities, this information falls outside the strict scope of the requested article, which is focused solely on 2-(Pyridin-3-yl)quinazolin-4-amine.
Cellular Assays Demonstrating STEP Modulation
There is no available scientific literature or published cellular assay data demonstrating the modulation of Striatal-enriched protein tyrosine phosphatase (STEP) by this compound.
Broad Spectrum Biological Activities
Assessment of Anti-Inflammatory Potential
No specific studies assessing the anti-inflammatory potential of this compound have been found in the reviewed literature. While other quinazolinone derivatives have been investigated for anti-inflammatory properties, this specific compound has not been evaluated nih.govfabad.org.tr.
Investigation of Anticancer Activity
The anticancer activity of this compound has not been specifically investigated in the available research. The broader class of quinazoline derivatives has shown significant promise as anticancer agents, with some compounds acting as kinase inhibitors or tubulin polymerization inhibitors mdpi.comnih.gov. For instance, a more complex derivative, 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine, was identified as a potent PI3K/mTOR inhibitor nih.gov. However, there are no dedicated studies or data tables detailing the cytotoxic or antiproliferative effects of this compound against cancer cell lines.
Exploration of Antimicrobial Properties
There is no available research in the scientific literature exploring the antimicrobial properties of this compound. Numerous other quinazolinone derivatives have been synthesized and tested against various bacterial and fungal strains, but data for this specific compound is absent eco-vector.com.
Molecular Mechanisms of Action
Elucidation of the Neurotransmitter Reuptake Inhibition Pathway
The ability of 2-(Pyridin-3-yl)quinazolin-4-amine to modulate neuronal signaling is a key aspect of its pharmacological profile. This section explores its impact on neurotransmitter levels and its role in pain modulation.
Impact on Presynaptic Neurotransmitter Levels
While direct studies on this compound are limited, the broader class of quinazoline (B50416) derivatives has been investigated for their effects on neurotransmitter systems. The inhibition of neurotransmitter reuptake from the synaptic cleft is a critical mechanism for prolonging neurotransmitter action and enhancing neuronal signaling. This process is mediated by transporter proteins located on the presynaptic terminal. An imbalance in neurotransmitter levels, which can be caused by rapid reuptake, is associated with various neurological and psychiatric conditions. By blocking these transporters, reuptake inhibitors increase the concentration of neurotransmitters in the synapse, thereby amplifying their effects on postsynaptic receptors.
Role in Descending Pain Inhibitory Pathways
The descending pain modulatory system is a crucial neural circuit that originates in the brainstem and projects down to the spinal cord to control the transmission of pain signals. This system can either inhibit or facilitate nociceptive signals. A key component of this pathway is the periaqueductal gray (PAG) in the midbrain, which receives and processes pain information before relaying it to the rostral ventromedial medulla (RVM). Neurons from the RVM then descend to the spinal cord, where they can suppress pain signals by releasing inhibitory neurotransmitters. The analgesic effects within this pathway are often mediated by opioid receptors, which, upon activation, reduce the release of excitatory neurotransmitters from primary afferent neurons and hyperpolarize second-order neurons, thus dampening the pain signal. nih.gov Although direct evidence for this compound is not available, compounds that modulate neurotransmitter systems can influence the activity of these descending pathways, thereby affecting pain perception.
Molecular Pathway Analysis of STEP Phosphatase Inhibition
Striatal-enriched protein tyrosine phosphatase (STEP) is a neuron-specific phosphatase that plays a critical role in regulating synaptic plasticity. Its inhibition has been identified as a potential therapeutic strategy for various neurological disorders.
Modulation of NMDA Receptor Signaling via NR2B Dephosphorylation
STEP is known to dephosphorylate and inactivate key signaling proteins, including the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor. mdpi.com The phosphorylation state of the NMDA receptor is crucial for its function and trafficking. Overactivity of STEP can lead to excessive dephosphorylation of GluN2B, resulting in the internalization of NMDA receptors and a subsequent dampening of synaptic plasticity, which is a cellular correlate of learning and memory. mdpi.com Inhibition of STEP would be expected to preserve the phosphorylated, active state of GluN2B-containing NMDA receptors, thereby enhancing synaptic function.
Influence on Associated Kinases (Pyk2, Fyn)
The regulatory effects of STEP extend to several kinases that are intimately involved in synaptic signaling cascades. STEP can dephosphorylate and inactivate the tyrosine kinases Fyn and Pyk2. mdpi.com Fyn, a member of the Src family of kinases, is known to phosphorylate the NR2B subunit of the NMDA receptor, a process that is enhanced by Fyn's interaction with Pyk2. nih.govnih.gov By inactivating both Fyn and Pyk2, STEP effectively shuts down a critical pathway for NMDA receptor potentiation. mdpi.com Therefore, an inhibitor of STEP would indirectly promote the activity of these kinases, leading to increased phosphorylation of their downstream targets.
Activation of ERK1/2 Kinase Pathway in the Central Nervous System
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is central to cell proliferation, differentiation, and survival. nih.gov In the central nervous system, the ERK1/2 pathway is crucial for synaptic plasticity and memory formation. nih.gov STEP is a known negative regulator of the ERK1/2 pathway, as it can dephosphorylate and inactivate both ERK1/2 and MEK1/2, the upstream kinase that activates ERK1/2. nih.gov Consequently, inhibition of STEP would relieve this negative regulation, leading to a sustained activation of the ERK1/2 pathway. This activation can promote the expression of genes involved in synaptic strengthening and neuronal survival.
Implications for Cellular Resilience and Neurotrophic Effects
Research into this compound has uncovered its potential role in fostering cellular resilience and exerting neurotrophic effects, primarily through the modulation of key signaling pathways within the central nervous system. A significant aspect of this is the compound's ability to influence the Extracellular signal-regulated kinase (ERK) pathway. The activation of the ERK pathway is instrumental in mediating neurotrophic pathways that are fundamental to cellular resilience. google.com
The ERK signaling cascade has a direct impact on cell survival by affecting proteins such as the Bcl-2-associated killer (Bak). It achieves this by inhibiting the Striatal-Enriched protein Tyrosine Phosphatase (STEP), which in turn promotes cell survival. google.com Neurotrophins, such as Brain-Derived Neurotrophic Factor (BDNF), are known to block apoptosis and enhance the survival of various central nervous system neurons by stimulating the ERK pathway. google.comgoogle.com
Compounds that can activate the ERK pathway are believed to have neurotrophic effects. This has led to the investigation of molecules like this compound for their potential in treating neurodegenerative disorders. google.com The inhibition of STEP activity, which can be mimicked by compounds that activate the MAPK pathway, has been shown to lead to a significant rescue from neuronal cell death in preclinical models of neurological insults. google.com This highlights the therapeutic potential of compounds that modulate these pathways in conditions characterized by neuronal loss. google.com
Other Relevant Molecular Target Interactions
Quinazoline Scaffold as a Kinase Inhibitor Motif
The quinazoline structure is a well-established and highly significant scaffold in medicinal chemistry, particularly recognized for its role as a kinase inhibitor motif. mdpi.comekb.eg Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. nih.gov The quinazoline core provides a versatile framework for the design of potent and selective kinase inhibitors. mdpi.com
The majority of quinazoline derivatives developed as therapeutic agents function as protein kinase inhibitors. ekb.eg They often exert their effects by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain, thereby blocking the phosphorylation of downstream target proteins. nih.gov This mechanism is central to their application in oncology, where they have been successfully developed into targeted therapies. mdpi.com
The adaptability of the quinazoline scaffold allows for the introduction of various substituents, which can be tailored to achieve desired potency and selectivity against specific kinases. This has led to the development of numerous quinazoline-based inhibitors targeting a range of kinases.
Below is a table summarizing the kinase inhibitory activity of selected quinazoline derivatives, illustrating the versatility of this scaffold.
| Derivative Name/Class | Target Kinase(s) | IC50 Values | Therapeutic Area |
| Urea derivative 7 | EGFRWT, EGFRL858R/T790M | 0.8 nM, 2.7 nM | Cancer |
| Quinazoline sulfonamide derivative 12 | EGFRT790M, VEGFR-2 | 0.0728 µM, 0.0523 µM | Cancer |
| Derivative 6 | EGFR, c-Met | Not specified | Cancer |
| 4,6,7 trisubstituted quinazolines | VEGFR, PDGFR | Nanomolar range | Cancer |
| AG 1478, AG 1517 | EGFRvIII | Not specified | Cancer |
The exploration of quinazoline-based kinase inhibitors is an expanding field, with ongoing research focused on developing novel compounds with improved efficacy and safety profiles for a variety of diseases.
Structure Activity Relationship Sar Studies and Molecular Design Implications
Identification of Key Pharmacophoric Elements within the Quinazoline (B50416) Scaffold
The quinazoline ring system is a well-established "privileged scaffold" in medicinal chemistry, frequently serving as the foundation for potent kinase inhibitors. SAR studies have identified several key pharmacophoric features within this scaffold that are crucial for its biological activity.
The nitrogen atoms at positions 1 and 3 (N1 and N3) of the quinazoline ring are critical for its function as a kinase inhibitor. mdpi.comekb.eg Specifically, the N1 atom typically acts as a hydrogen bond acceptor, forming a crucial interaction with the hinge region of the kinase's ATP-binding pocket. mdpi.comekb.eg For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibition, the N1 of the quinazoline core forms a hydrogen bond with the backbone NH of a methionine residue (Met793). mdpi.comekb.eg The N3 atom can also participate in hydrogen bonding, often through a water molecule, further anchoring the inhibitor in the active site. mdpi.comekb.eg
The 4-amino group is another essential pharmacophoric element. nih.gov This group often serves as a key attachment point for various substituents that can modulate the compound's potency, selectivity, and pharmacokinetic properties. The amino group itself can also participate in hydrogen bonding interactions within the kinase active site. The 4-aminoquinazoline core is a common feature in numerous approved kinase inhibitors, highlighting its importance in drug design. nih.gov
Role of the Pyridin-3-yl Moiety in Biological Recognition
The substitution at the 2-position of the quinazoline scaffold with a heteroaromatic ring, such as a pyridine (B92270) ring, has been shown to be a successful strategy in developing potent kinase inhibitors. The pyridin-3-yl moiety, in particular, has demonstrated significant advantages in biological recognition.
While direct comparative studies exhaustively detailing the superiority of the 3-pyridyl substituent over the 2-pyridyl or 4-pyridyl isomers for 2-(Pyridin-3-yl)quinazolin-4-amine are not extensively documented in the provided search results, the prevalence of the 3-pyridyl motif in highly active compounds suggests a favorable interaction profile. The position of the nitrogen atom within the pyridine ring influences the molecule's electronic distribution and its ability to act as a hydrogen bond acceptor. This positioning can be critical for optimal interaction with specific amino acid residues in the target protein's binding pocket. For instance, studies on quinoline (B57606) derivatives, which share structural similarities, have shown that 2-(3-pyridyl)quinoline compounds are among the most active and least toxic in certain biological assays.
Influence of Substituent Variations on Potency and Selectivity
Systematic modifications of the this compound scaffold have provided valuable insights into how substituent variations affect potency and selectivity. These studies often involve introducing different chemical groups at various positions on the quinazoline ring and the 4-amino substituent.
Substitutions on the Quinazoline Ring
Modifications to the quinazoline core, particularly at the 6- and 7-positions, have been shown to significantly impact activity. For instance, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the presence of the bromine atom at the 6-position was a key feature of potent dual EGFR/HER2 inhibitors. nih.gov Electron-donating groups at the 6 and 7-positions have also been found to increase the activity of some quinazoline derivatives. nih.gov
The following table summarizes the effects of various substitutions on the quinazoline ring from a study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as potential dual EGFR-HER2 inhibitors.
| Compound | Substitution at C6 | Substitution at C4 | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) |
|---|---|---|---|---|
| Reference (Lapatinib) | - | - | 10 | - |
| Analog 1 | Br | (4-bromophenyl)ethylidene-hydrazinyl | 46.1 | - |
| Analog 2 | Br | (4-chlorophenyl)ethylidene-hydrazinyl | - | - |
| Analog 3 | Br | (4-fluorophenyl)ethylidene-hydrazinyl | - | - |
Data derived from studies on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines. nih.gov
Substitutions at the 4-Amino Position
The 4-amino group provides a versatile handle for introducing a wide range of substituents to explore the chemical space around the quinazoline core. Attaching different aryl and heteroaryl groups via the 4-amino linker has led to the discovery of compounds with improved potency and altered selectivity profiles. For example, replacing the aniline (B41778) residue at the C-4 position with a 3-amino-pyridine has been shown to conserve activity in some dual EGFR-PI3Kα inhibitors. nih.gov
The table below illustrates the impact of substitutions at the 4-amino position on the inhibitory activity of quinazoline derivatives against EGFR.
| Compound | 4-Amino Substituent | EGFR IC₅₀ (nM) |
|---|---|---|
| Analog A | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | - |
| Analog B | Quinoline | Conserved Activity |
| Analog C | Benzonitrile | Reduced Activity |
Data based on SAR studies of 4-amino-quinazoline derivatives. nih.gov
Rational Design Principles for Optimized Quinazoline Derivatives
The collective SAR data has given rise to several rational design principles for the optimization of this compound derivatives as potent and selective inhibitors.
A primary principle is the retention of the core quinazoline scaffold with its essential N1 and 4-amino pharmacophoric elements for hinge binding in kinases. mdpi.comekb.egnih.gov The pyridin-3-yl group at the 2-position is a favorable moiety, likely due to its electronic properties and ability to form specific interactions within the target's active site.
Further optimization can be achieved by strategic substitutions on the quinazoline ring. Introducing small, electron-donating groups at the 6- and 7-positions can enhance potency. nih.gov Halogenation at the 6-position, such as with bromine, has also proven to be a successful strategy for developing dual-target inhibitors. nih.gov
The 4-amino position offers a key site for modification to fine-tune potency, selectivity, and pharmacokinetic properties. The introduction of various substituted anilines or other heterocyclic rings can explore different regions of the kinase binding pocket. For instance, incorporating moieties that can form additional hydrogen bonds or hydrophobic interactions can lead to significant gains in potency.
Preclinical Pharmacological Investigations of Therapeutic Potential
Studies in Neuropsychiatric Disorder Models
Investigations into 2-(pyridin-3-yl)quinazolin-4-amine and its derivatives have revealed potential efficacy in models relevant to several neuropsychiatric conditions, largely through the lens of their activity as STEP inhibitors.
Efficacy in Models of Depression
The modulation of glutamatergic neurotransmission, particularly through N-methyl-D-aspartate receptors (NMDA-Rs), is a key area of interest for novel antidepressant therapies. STEP is known to regulate the activity of NMDA-R subunits. Patent filings indicate that the administration of NMDA-R antagonists has demonstrated anxiolytic effects in rodent models of anxiety. google.com By inhibiting STEP, compounds from the quinazoline (B50416) series are proposed to modulate this pathway, which is considered a viable mechanism for treating mood disorders. google.com While direct testing of this compound in formal depression models like the forced swim test is not detailed, its mechanistic link to pathways targeted by mood stabilizers like lithium and valproate provides a strong rationale for its potential in this area. google.com
Potential in Schizophrenia and Cognitive Deficit Models
The role of STEP is significantly implicated in the pathophysiology of schizophrenia and its associated cognitive impairments. Research has shown that STEP inhibitors may represent a novel therapeutic class for addressing both the positive symptoms and the cognitive deficits linked to the disorder. google.com A patent for a series of quinazoline compounds, including derivatives of this compound, explicitly claims their use for treating cognitive impairment associated with schizophrenia. google.com The therapeutic hypothesis is based on the ability of these compounds to inhibit STEP, thereby influencing glutamatergic pathways that are dysfunctional in schizophrenia. google.com
Below is a table of exemplary compounds from the patent literature that have been synthesized for this therapeutic purpose.
| Compound Name | Chemical Structure |
| 7-chloro-6-fluoro-N-methyl-2-(pyridin-3-yl)quinazolin-4-amine | A derivative of the core this compound structure. |
Data synthesized from patent literature describing the synthesis of related compounds. google.com
Research in Neurodegenerative Disease Models
The neuroprotective potential of modulating STEP activity has also positioned this compound derivatives as candidates for investigation in neurodegenerative disease models.
Role in Alzheimer's Disease Pathophysiology
STEP activity is elevated in the human Alzheimer's disease (AD) brain, and this overactivity is linked to the dephosphorylation and subsequent internalization of glutamate (B1630785) receptors, leading to synaptic dysfunction and cognitive decline. Therefore, inhibiting STEP is considered a promising therapeutic strategy. A key patent discloses that quinazoline compounds are designed to treat conditions that would benefit from STEP modulation, specifically listing cognitive impairment caused by Alzheimer's disease. google.com The inhibition of STEP by this chemical series is expected to protect against neuronal loss and synaptic deficits characteristic of AD. google.com
Therapeutic Implications for Fragile X Syndrome
Recent studies have highlighted a positive role for STEP inhibition in the context of Fragile X syndrome (FXS), a genetic disorder that causes intellectual disability and autism. google.com FXS results from the mutation of the fmr1 gene, which codes for the Fragile X Mental Retardation Protein (FMRP). google.com STEP expression is dysregulated in FXS, and it has been shown to bind to FMRP. google.com Preclinical models, such as FMR1 knockout mice that exhibit audiogenic seizures, are used to study this condition. google.com A patent for the quinazoline series, which includes the this compound scaffold, explicitly identifies Fragile X syndrome as a target disorder, suggesting that by inhibiting STEP, these compounds could ameliorate some of the core pathophysiology of the syndrome. google.com
Assessment in Pain Models
Extensive literature searches did not yield specific preclinical studies evaluating the efficacy of this compound in established animal models of acute, persistent, or chronic pain. The following subsections reflect the absence of available data for this specific compound in these areas of pain research.
There is currently no publicly available research data on the assessment of this compound in preclinical models of acute pain. Standard acute pain models, such as the hot plate, tail flick, and formalin tests, have been used to evaluate the analgesic potential of various compounds. sygnaturediscovery.comadvinus.com However, the results of such studies for this compound have not been reported in the reviewed literature.
Investigations into the activity of this compound in persistent and chronic pain models have not been reported in the available scientific literature. Preclinical models for these conditions include those for neuropathic pain, such as chronic constriction injury or spinal nerve ligation, and inflammatory pain models. advinus.commdpi.com There is no specific data detailing the evaluation of this compound in these contexts.
Exploratory Preclinical Applications in Other Disease Areas
While the quinazoline scaffold is of significant interest in various therapeutic areas, research specifically focused on this compound is limited. The following sections summarize the available information regarding its investigation in oncology and antimicrobial research.
The quinazoline core structure is a key pharmacophore in the development of anticancer agents. nih.gov However, specific preclinical studies detailing the oncology research applications of this compound are not extensively available in the public domain.
Research has been conducted on structurally related compounds. For instance, a series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were designed and synthesized as potential anticancer agents targeting the PI3K/Akt pathway. nih.gov In that study, certain derivatives showed inhibitory activity against human non-small cell lung cancer (HCC827), human neuroblastoma (SH-SY5Y), and hepatocellular carcinoma (LM3) cell lines. nih.gov Notably, compounds 7i and 7m from this series demonstrated the most significant activity against HCC827 cells, with IC₅₀ values of 1.12 μM and 1.20 μM, respectively. nih.gov These compounds also exhibited a degree of selectivity for cancer cells over normal human liver cells (H7702). nih.gov Further investigation indicated that compound 7i induced G2/M phase cell cycle arrest and apoptosis in HCC827 cells. nih.gov It is important to emphasize that these findings pertain to derivatives of 6-(pyridin-3-yl) quinazolin-4(3H)-one and not this compound itself.
Table 1: Inhibitory Activity of Selected 6-(pyridin-3-yl) quinazolin-4(3H)-one Derivatives
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 7i | HCC827 | 1.12 |
| H7702 | 8.66 | |
| 7m | HCC827 | 1.20 |
| H7702 | 10.89 |
Data sourced from a study on 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives. nih.gov
The quinazoline nucleus is a feature in various compounds explored for their antimicrobial properties. nih.gov However, specific studies on the antimicrobial activity of this compound are not detailed in the available literature.
Research into other substituted quinazolinone motifs has shown potential for antimicrobial applications. For example, a study on arylidene-based quinazolin-4(3H)-one derivatives identified compounds with antibacterial and antifungal activity. nih.gov In this particular study, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one emerged as a potent agent against Staphylococcus aureus and several fungal species. nih.gov This highlights the potential of the broader quinazoline class, although it does not provide direct evidence for the antimicrobial efficacy of this compound.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 2-(Pyridin-3-yl)quinazolin-4-amine, docking simulations are employed to identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex.
Studies on closely related quinazoline (B50416) derivatives have shown that this scaffold can target a variety of protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. Molecular docking analyses of quinazolin-4(3H)-one derivatives, for example, have identified potential binding interactions with kinases such as EGFR, HER2, and CDK2. nih.gov In these simulations, the quinazoline core often forms key hydrogen bonds with residues in the hinge region of the kinase ATP-binding pocket, a common feature for many kinase inhibitors. nih.gov The pyridinyl group of this compound can form additional hydrogen bonds or pi-stacking interactions, enhancing binding affinity and selectivity. For instance, docking studies on similar compounds have highlighted interactions with residues like Ala751 and Asp808 in the active sites of kinases. nih.gov Other research has investigated quinazolinones as potential inhibitors of tubulin polymerization, with docking models showing conserved interactions within the colchicine (B1669291) binding pocket. nih.gov
Table 1: Predicted Target Interactions for this compound Based on Molecular Docking of Analogs
| Potential Protein Target | Key Interacting Residues (from Analog Studies) | Type of Interaction |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Methionine, Alanine, Aspartic Acid | Hydrogen Bond, Hydrophobic |
| Cyclin-Dependent Kinase 2 (CDK2) | Leucine, Glutamic Acid, Aspartic Acid | Hydrogen Bond |
| Phosphoinositide 3-kinase (PI3K) | Valine, Lysine, Aspartic Acid | Hydrogen Bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a series of analogs of this compound, QSAR studies can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.
A typical 3D-QSAR study involves aligning a set of active molecules and generating steric and electrostatic fields around them. nih.govnih.gov These fields are then used to build a statistical model, often using Partial Least Squares (PLS) analysis, that correlates the field values with biological activity (e.g., IC50). nih.gov For this compound derivatives, relevant molecular descriptors for a QSAR model would include electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and topological indices. mdpi.com Such models help identify which chemical features are critical for activity; for example, a QSAR model might indicate that electron-withdrawing groups on the pyridine (B92270) ring enhance inhibitory potency against a specific target. nih.govnih.gov
Table 2: Representative Molecular Descriptors for QSAR Analysis of this compound Analogs
| Descriptor Class | Example Descriptors | Potential Impact on Activity |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic and hydrogen bonding interactions. |
| Steric | Molecular Weight, Molar Refractivity | Affects the fit of the molecule within the receptor binding pocket. |
| Topological | Wiener Index, Balaban J index | Describes molecular branching and shape. |
Pharmacophore Generation and Virtual Screening Methodologies
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. Based on the structure of this compound and other active quinazoline analogs, a pharmacophore model can be generated. nih.govresearchgate.net This model typically includes features like hydrogen bond donors (from the amine group), hydrogen bond acceptors (from the quinazoline and pyridine nitrogens), and aromatic rings.
Once a validated pharmacophore model is built, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules with the potential to be active against the same target. nih.govunivie.ac.at Hits from the virtual screen are then subjected to further filtering, for example, by applying rules like Lipinski's rule of five, and then prioritized for biological testing. nih.gov This approach has been successfully used to identify novel inhibitors for targets like transforming growth factor-beta type I receptor (ALK5) and Janus kinases (JAKs). nih.govunivie.ac.at
Table 3: Hypothetical Pharmacophore Model for this compound
| Pharmacophoric Feature | Location on Molecule | Role in Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | 4-amino group (-NH2) | Interaction with acceptor groups (e.g., carbonyl backbone) in the receptor. |
| Hydrogen Bond Acceptor (HBA) | N1 and N3 of quinazoline ring | Interaction with donor groups (e.g., NH) in the receptor hinge region. |
| Hydrogen Bond Acceptor (HBA) | Nitrogen of pyridine ring | Additional interaction point with donors in the binding pocket. |
| Aromatic Ring (AR) | Quinazoline ring system | Pi-stacking and hydrophobic interactions. |
In Silico Analysis of Ligand-Receptor Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations are used to assess the stability of the docked pose of this compound within a target's binding site. researchgate.net
In an MD simulation, the atoms of the system (protein, ligand, and solvent) are allowed to move according to the laws of physics. The simulation generates a trajectory of conformations, which can be analyzed to understand the flexibility of the ligand and protein, the persistence of key interactions (like hydrogen bonds), and conformational changes that may occur upon binding. nih.govnih.gov Furthermore, advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov These simulations validate the stability of the predicted binding mode and provide deeper insights into the energetic contributions of different interactions. nih.gov
Table 4: Key Analyses from Molecular Dynamics Simulations
| Analysis Type | Information Gained | Relevance to Drug Design |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Stability of the ligand pose and protein structure over time. | Confirms if the ligand remains stably bound in the predicted orientation. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different regions of the protein. | Identifies flexible loops or residues in the binding site that may be targeted. |
| Hydrogen Bond Analysis | Occupancy of specific hydrogen bonds during the simulation. | Determines the importance and stability of key polar interactions. |
Q & A
Q. What are the standard synthetic routes for 2-(Pyridin-3-yl)quinazolin-4-amine and its derivatives?
Methodological Answer: The synthesis typically involves condensation of aromatic diamines with carboxylic acid derivatives or substituted pyridine precursors. For example:
- Quinazoline Core Formation : Condensation of anthranilic acid derivatives with pyridinyl-substituted carboxamides under reflux conditions (e.g., using POCl₃ as a cyclizing agent) .
- Substitution Reactions : Post-cyclization modifications, such as chlorination at position 4 followed by amine substitution .
- Key Challenges : Low yields due to steric hindrance from pyridinyl groups; optimization via microwave-assisted synthesis or catalyst screening (e.g., CuBr in DMSO) can improve efficiency .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, reflux, 6h | 45–60 | |
| Chlorination | SOCl₂, DMF catalyst, 80°C | 70–85 | |
| Amine Substitution | Morpholine, Cs₂CO₃, DMSO, 35°C, 48h | 50–65 |
Q. How can researchers confirm the structural integrity and purity of synthesized this compound derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions. For instance, pyridinyl protons resonate at δ 8.5–9.0 ppm, while quinazoline C-2 and C-4 carbons appear at ~160–165 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., C₁₈H₁₉N₄ requires [M+H]⁺ = 291.1604; deviations >2 ppm suggest impurities) .
- Melting Point Analysis : Sharp melting ranges (e.g., 114–181°C for derivatives) indicate purity .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Anti-Inflammatory Screening :
- COX-2 Inhibition Assay : Measure IC₅₀ values using recombinant COX-2 enzymes and colorimetric detection of prostaglandin metabolites .
- Cytokine Profiling : ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated macrophages .
- Kinase Inhibition :
- c-Src/Abl Kinase Assays : Use ATP-Glo™ luminescence to assess inhibition at nanomolar concentrations (e.g., AZD0530 IC₅₀ = 1–5 nM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
Methodological Answer:
- Substituent Variation : Systematically modify the pyridinyl group (e.g., 3-pyridinyl vs. 4-pyridinyl) and the quinazoline C-4 amine (e.g., morpholinyl vs. adamantyl) to assess impacts on target binding .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electrostatic/hydrophobic properties with activity. For example, bulky C-4 substituents enhance kinase selectivity .
Table 2: SAR Trends for Anti-Inflammatory Activity
| Substituent at C-4 | IC₅₀ (COX-2 Inhibition, μM) | Reference |
|---|---|---|
| Morpholinyl | 0.8 | |
| Adamantyl | 2.4 | |
| Cyclopropyl | 5.1 |
Q. What computational strategies predict the pharmacokinetic properties of this compound derivatives?
Methodological Answer:
Q. How can researchers address low yields in the synthesis of this compound derivatives?
Methodological Answer:
Q. What methodologies evaluate target selectivity in kinase inhibitor studies?
Methodological Answer:
- Kinase Panel Screening : Test against 50+ recombinant kinases (e.g., EGFR, VEGFR2) to identify off-target effects. AZD0530 shows >100× selectivity for c-Src over EGFR .
- Cellular Phosphorylation Assays : Use Western blotting to quantify inhibition of Src-family kinases (SFKs) vs. non-SFKs in cancer cell lines .
Q. How can discrepancies between in vitro and in vivo biological data be resolved?
Methodological Answer:
Q. What experimental designs are effective for in vivo efficacy studies of this compound derivatives?
Methodological Answer:
Q. How can cross-reactivity in kinase inhibition assays be minimized during drug development?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
